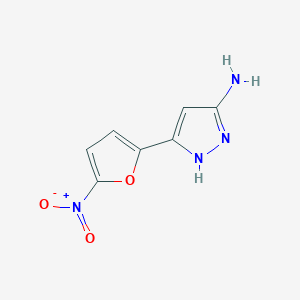
2-(Cyclopentylamino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)propane-1,3-diol is an organic compound that belongs to the class of amino alcohols This compound features a cyclopentyl group attached to an amino group, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)propane-1,3-diol typically involves the reaction of cyclopentylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in epichlorohydrin, leading to the formation of the desired diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the amino group and cyclopentyl ring.
2-Amino-1,3-propanediol: Similar structure but with an amino group instead of the cyclopentylamino group.
Cyclopentylamine: Contains the cyclopentylamino group but lacks the diol backbone.
Uniqueness: 2-(Cyclopentylamino)propane-1,3-diol is unique due to the presence of both the cyclopentylamino group and the propane-1,3-diol backbone
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(cyclopentylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H17NO2/c10-5-8(6-11)9-7-3-1-2-4-7/h7-11H,1-6H2 |
InChI Key |
XJVVYSVBOSEWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


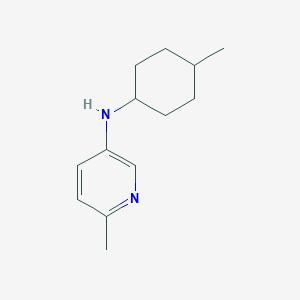

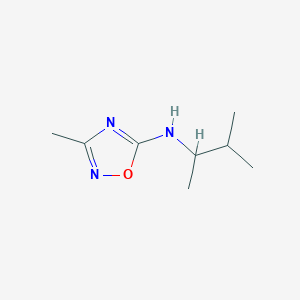

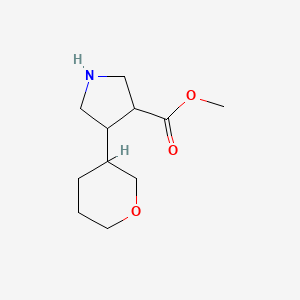
amine](/img/structure/B13277673.png)
![3-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13277681.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid](/img/structure/B13277689.png)
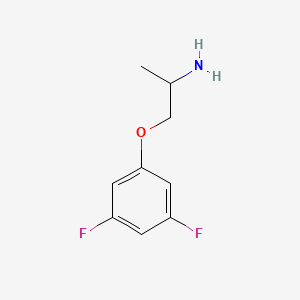
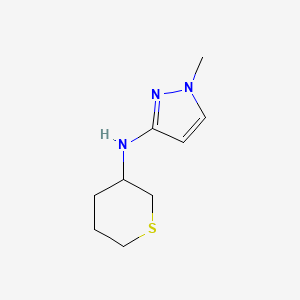
amine](/img/structure/B13277705.png)
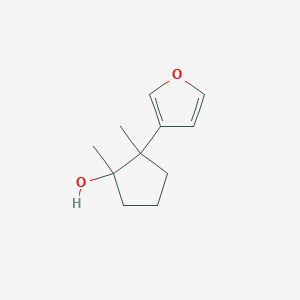
![2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13277716.png)
